molecular formula C8H9N3 B1590978 1H-Pyrrolo[2,3-C]pyridine-5-methanamine CAS No. 267876-19-7

1H-Pyrrolo[2,3-C]pyridine-5-methanamine

Cat. No.: B1590978
CAS No.: 267876-19-7
M. Wt: 147.18 g/mol
InChI Key: AXCSAAHUNFWNFI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-C]pyridine-5-methanamine is a heterocyclic aromatic organic compound characterized by a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-C]pyridine-5-methanamine can be synthesized through several synthetic routes. One common method involves the cyclization of 1H-pyrrolo[2,3-C]pyridine with an appropriate amine source under specific reaction conditions. The reaction typically requires a catalyst, such as palladium or platinum, and may involve high temperatures and pressures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is often carried out using continuous flow reactors or large-scale batch reactors. These methods allow for the efficient production of the compound on a commercial scale, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-C]pyridine-5-methanamine undergoes various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups and the electronic properties of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-C]pyridine-5-methanamine has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors.

  • Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and inflammation.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-C]pyridine-5-methanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine

  • 1H-pyrrolo[3,2-c]pyridine

  • 1H-pyrrolo[2,3-d]pyridine

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Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-7-3-6-1-2-10-8(6)5-11-7/h1-3,5,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCSAAHUNFWNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573611
Record name 1-(1H-Pyrrolo[2,3-c]pyridin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267876-19-7
Record name 1-(1H-Pyrrolo[2,3-c]pyridin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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